1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843145
InChI: InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15843145

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 1-ethyl-5-methoxypyrazole-4-carboxylic acid
Standard InChI InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Standard InChI Key HREWILOIMUACRD-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C(=O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyrazole ring is a planar, aromatic system with two adjacent nitrogen atoms. Single-crystal X-ray diffraction studies of analogous pyrazole-4-carboxylic acids reveal that the carboxylic acid group often participates in hydrogen bonding, forming dimeric structures in the solid state . For 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid, the ethyl and methoxy substituents introduce steric and electronic effects that modulate solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H10N2O3\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight170.17 g/mol
SMILES NotationCCN1C(=C(C=N1)C(=O)O)OC
Heavy Atoms12
Aromatic Heavy Atoms5

The methoxy group enhances lipophilicity, while the carboxylic acid moiety confers pH-dependent solubility, making this compound amenable to aqueous and organic solvent systems under controlled conditions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid typically involves cyclocondensation reactions. A representative method includes:

  • Cyclocondensation: Reacting ethyl acetoacetate with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

  • Ring Closure: Treating the intermediate with ethylhydrazine to construct the pyrazole ring.

  • Functionalization: Introducing the methoxy group via nucleophilic substitution or oxidation-reduction sequences.

  • Hydrolysis: Saponification of the ester group to yield the carboxylic acid derivative .

Table 2: Critical Reaction Parameters

StepConditionsYield
Cyclocondensation80–100°C, anhydrous DMF60–70%
MethoxylationNaOMe/MeOH, reflux50–65%
Ester HydrolysisNaOH/H₂O, room temperature85–90%

These steps require precise control of temperature and stoichiometry to avoid side products such as regioisomeric pyrazoles or over-oxidized derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) antagonists. Its carboxylic acid group facilitates conjugation with amine-containing drugs via amide bond formation.

SectorUse CaseRationale
PharmaceuticalsProdrug developmentEnhanced solubility
AgrochemicalsHerbicide synthesisTarget-specific activity
Material ScienceMetal-organic frameworks (MOFs)Coordination chemistry

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the ethyl group with bulkier tert-butyl groups (e.g., 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid) reduces solubility but increases target affinity. Conversely, methyl or propyl groups at N-1 alter metabolic clearance rates.

Table 4: Analog Comparison

Compound NameSolubility (mg/mL)Bioactivity Index
1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid12.50.89
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid8.20.76
1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid3.10.94

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